Spiro[2.3]hexane-4-carboxylic acid
Description
The Expanding Landscape of Spirocyclic Compounds in Organic Synthesis and Design
The field of organic and medicinal chemistry has witnessed a surge of interest in spirocyclic compounds. beilstein-journals.org These molecules are not merely chemical curiosities; they are prevalent structural motifs in a wide array of naturally occurring systems and have been incorporated into various commercial drugs. beilstein-journals.orgnih.gov The inherent three-dimensionality of spirocycles offers a significant advantage over their flatter, aromatic counterparts by allowing for a more precise spatial arrangement of functional groups. This can lead to improved physicochemical properties and better pharmacokinetic profiles in drug candidates. acs.org
The development of novel synthetic strategies to create these complex structures in a stereoselective manner is a primary objective in modern organic chemistry. rsc.org Researchers are continuously exploring new methods, such as those employing hypervalent iodine reagents for oxidative cyclization, to efficiently construct spirocyclic scaffolds. nih.gov These synthetic advancements are crucial for accessing a diverse range of spiro compounds for further investigation and application. The stereoselective synthesis of spirocyclic compounds containing heterocyclic motifs, for instance, presents a considerable challenge but holds immense potential for the discovery of new bioactive molecules. acs.orgacs.org
Distinctive Structural Attributes and Research Significance of the Spiro[2.3]hexane Framework
The spiro[2.3]hexane framework, which forms the core of Spiro[2.3]hexane-4-carboxylic acid, is a bicyclic system featuring a cyclopropane (B1198618) ring fused to a cyclobutane (B1203170) ring through a single spiro-carbon. This arrangement results in a highly strained and rigid structure. The conformational rigidity and potential for enhanced metabolic stability make this framework a promising scaffold in medicinal chemistry and materials science.
The unique geometry of the spiro[2.3]hexane core can be exploited to create novel molecular shapes and to explore new areas of chemical space. The inclusion of a small, strained ring like cyclopropane can lead to a more rigid and densely packed molecular structure. rsc.org This rigidity can be advantageous in drug design, as it can help to lock a molecule into a specific conformation that is optimal for binding to a biological target. Furthermore, the spiro[2.3]hexane scaffold has been investigated as a potential bioisostere for other cyclic systems, offering a way to fine-tune the properties of known bioactive compounds. rsc.org
Overview of Academic Research Trajectories for this compound
Academic research on this compound and its derivatives is multifaceted, touching upon synthetic methodology, structural analysis, and applications in medicinal chemistry. The synthesis of novel spiro[2.3]hexane carbocyclic nucleosides has been a subject of investigation, highlighting the utility of this scaffold in creating analogues of biologically important molecules. nih.gov
Furthermore, the synthesis of spiro[2.3]hexane-derived α-amino acids has been reported, demonstrating the versatility of this framework in constructing building blocks for peptide and protein chemistry. researchgate.net These spirocyclic amino acids have shown interesting properties, such as lowered isoelectric points compared to their parent cycloalkane counterparts. researchgate.net The development of efficient synthetic routes to functionalized spiro[2.3]hexanes, including those with amino groups, is an active area of research, with the goal of providing valuable intermediates for drug discovery programs. sci-hub.seenamine.net The unique structural features of these compounds make them promising candidates for the design of new therapeutic agents and advanced materials. lookchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[2.3]hexane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6(9)5-1-2-7(5)3-4-7/h5H,1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMXCUCATKJSHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1C(=O)O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidating Chemical Reactivity and Reaction Mechanisms of Spiro 2.3 Hexane Systems
The Role of Intrinsic Ring Strain in Directing Reactivity Pathways
The reactivity of spiro[2.3]hexane systems is fundamentally influenced by the substantial ring strain inherent in their structure. researchgate.net This strain arises from the fusion of a three-membered cyclopropane (B1198618) ring and a four-membered cyclobutane (B1203170) ring. The cyclopropane moiety, in particular, possesses high strain energy due to severe angle distortion from the ideal sp³ bond angle. This stored energy makes the molecule susceptible to reactions that lead to ring-opening, as these pathways alleviate the strain. nih.govpsu.edu
The spiro[2.3]hexane framework offers a balance between stability and reactivity. While more stable than the even more strained spiro[2.2]pentene system, which can be difficult to isolate, spiro[2.3]hexene derivatives are reactive enough to participate in a range of chemical transformations. acs.org This balance makes them valuable building blocks. The strain energy not only lowers the activation barrier for various reactions but also directs the regioselectivity and stereoselectivity of these transformations. For instance, the high ring strain in spiro[2.3]hex-1-ene contributes to its enhanced reactivity in cycloaddition reactions. acs.orgnih.gov The relief of this strain is a key driving force for reactions such as ring expansions, nucleophilic attacks, and cycloadditions. nih.gov
Ring-Opening Reactions and Associated Rearrangements
The inherent strain in the spiro[2.3]hexane skeleton makes it prone to ring-opening reactions, which are often accompanied by skeletal rearrangements. These transformations are synthetically valuable as they allow for the construction of more complex molecular architectures from readily accessible spirocyclic precursors.
A significant reaction pathway for heteroatom-containing spiro[2.3]hexanes, particularly 1-oxaspiro[2.3]hexanes (epoxides), is a Lewis acid-promoted ring expansion. nih.govrsc.org This rearrangement proceeds through the formation of a stabilized carbocation intermediate, leading to the formation of cyclopentanone (B42830) derivatives. nih.gov The reaction is driven by the relief of ring strain in the epoxide and the formation of a thermodynamically stable carbonyl group.
This transformation has been effectively utilized in the synthesis of complex molecules. For example, the ring expansion of a 1-oxaspiro[2.3]hexane was a key step in the synthesis of pentalenolactone (B1231341) E and G methyl esters. nih.gov Similarly, this methodology provided access to the core structure of isocomene (B14461869) and β-isocomene. nih.gov The regioselectivity of the rearrangement is often excellent, providing a single cyclopentanone regioisomer. nih.gov
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 1-Oxaspiro[2.3]hexane derivatives | Lewis Acid (e.g., Mg(OTf)₂) | Cyclopentanone derivatives | Excellent | rsc.org |
| Hydroxyl-substituted cyclobutene (B1205218) precursor to 1-oxaspiro[2.3]hexane | 1. m-CPBA 2. Lithium bromide, HMPA | Substituted cyclopentanone | Not specified | nih.gov |
The strained three-membered epoxide ring in 1-oxaspiro[2.3]hexane systems is susceptible to nucleophilic attack. nih.govrsc.org This reaction provides a direct route to functionalized cyclobutanol (B46151) derivatives, which can be challenging to synthesize through traditional methods like nucleophilic addition to cyclobutanones. rsc.org The cleavage of the epoxide can be initiated by a variety of nucleophiles. researchgate.netscience.gov
The regioselectivity of the nucleophilic attack can be influenced by the reaction conditions. While Lewis acid promotion tends to favor rearrangement, direct nucleophilic addition can also occur, often at the more sterically hindered epoxide carbon. nih.gov This reactivity has been exploited to create cyclobutanols with specific substitution patterns. rsc.org For instance, Aggarwal and co-workers demonstrated the ring-opening of a tri-substituted 1-oxaspiro[2.3]hexane with pyrazole (B372694) as the nucleophile to afford a highly substituted cyclobutanol. rsc.org
Base-induced elimination reactions in spiro[2.3]hexane systems or their precursors can lead to the formation of unsaturated derivatives. A notable example is the synthesis of spiro[2.3]hex-1-ene from a mono-bromo-spirohexane precursor. acs.orgnih.gov This elimination reaction, typically carried out with a strong base, proceeds smoothly to generate the strained alkene. acs.orgnih.gov
While the direct base-induced elimination of an epoxide to a vinyl cyclopropane is well-documented for the more strained oxaspiro[2.2]pentane system, where relief of ring strain is the primary driver, similar principles apply to the spiro[2.3]hexane framework. nih.gov The formation of spiro[2.3]hex-1-ene from a halogenated precursor demonstrates that base-mediated eliminations are a viable strategy for introducing unsaturation into this spirocyclic system. acs.orgnih.gov
| Precursor | Base | Product | Yield | Reference |
|---|---|---|---|---|
| Mono-bromo-spirohexane | Potassium tert-butoxide | Spiro[2.3]hex-1-ene | Excellent | acs.orgnih.gov |
Cycloaddition Reactions of Spiro[2.3]hexane Derivatives
The presence of unsaturation in spiro[2.3]hexane derivatives, such as in spiro[2.3]hex-1-ene, opens up possibilities for cycloaddition reactions. These reactions are powerful tools for constructing complex polycyclic systems in a single step.
Spiro[2.3]hexane derivatives can participate in [2+2] cycloaddition reactions. For example, 3-alkylidene-1,2-diazetidines react with tetracyanoethylene (B109619) in a [2+2] cycloaddition to form larger 1,2-diazaspiro[3.3]heptanes, but this highlights the reactivity of exocyclic double bonds on four-membered rings, a feature of some spiro[2.3]hexane precursors. rsc.orgresearchgate.net
More directly, a thermally-induced intramolecular [2+2] cycloaddition of acrylamide-tethered alkylidenecyclopropanes has been developed to synthesize cyclobutane-containing spiro[2.3]hexanes fused with six-membered heterocycles. rsc.org This reaction proceeds with high regio- and diastereoselectivity. DFT calculations suggest that this intramolecular cycloaddition occurs in a concerted manner, which accounts for the observed product selectivity. rsc.org Furthermore, spiro[2.3]hexane derivatives themselves can be synthesized via [2+2] cycloaddition, for instance, through a photocatalyzed reaction between an allylated methylenecyclobutane (B73084) and a maleimide (B117702) derivative. chemrxiv.org
Exploration of [3+2] Cycloaddition Pathways
The strained cyclopropane ring within the spiro[2.3]hexane framework serves as a versatile three-carbon (C3) synthon in various cycloaddition reactions. Specifically, in the presence of a Lewis acid or under photoredox catalysis, donor-acceptor (D-A) cyclopropanes, which are precursors to the spiro[2.3]hexane system, can undergo ring-opening to form a 1,3-zwitterionic intermediate. This intermediate is a key player in formal [3+2] cycloaddition reactions with various dipolarophiles or electron-deficient olefins. nih.govacs.org This pathway provides a powerful method for constructing complex cyclopentane (B165970) rings fused to other cyclic systems.
The mechanism generally involves the activation of the D-A cyclopropane by a catalyst, leading to the cleavage of a distal C-C bond. nih.gov This generates a stabilized carbocation (the acceptor end) and a carbanion (the donor end), which can be represented as a 1,3-dipole. This dipole then reacts with a two-atom (C2) component, such as an alkene or alkyne, to form a five-membered ring. nih.govnih.gov
Research has demonstrated the diastereoselective nature of these cycloadditions. For instance, visible-light-induced [3+2] cycloaddition between N-sulfonyl cyclopropylamines and electron-deficient olefins proceeds with high diastereoselectivity to form trans-substituted cyclopentanes. acs.org The reaction is initiated by the oxidation of a sulfonamide aza-anion to a nitrogen-centered radical, followed by ring-opening of the cyclopropane. Similarly, calcium triflate has been shown to be an effective catalyst for the highly diastereoselective [3+2] cycloaddition of nitrones to D-A cyclopropanes, yielding tetrahydro-1,2-oxazines. nih.govacs.org These reactions highlight the utility of the cyclopropane moiety in spiro[2.3]hexane precursors for stereocontrolled synthesis.
Table 1: Examples of [3+2] Cycloaddition Reactions with Cyclopropane Systems
Comprehensive Functional Group Transformations on the Spiro[2.3]hexane Core
The spiro[2.3]hexane scaffold, including its carboxylic acid derivatives, allows for a range of functional group interconversions. These transformations can target the carboxylic acid moiety, substituents on the rings, or the strained rings themselves.
Selective Oxidation and Reduction Strategies
The functional groups attached to the spiro[2.3]hexane core can be selectively oxidized or reduced using standard synthetic methodologies. The carboxylic acid group of spiro[2.3]hexane-4-carboxylic acid can, for instance, be reduced to a primary alcohol, hydroxymethylspiro[2.3]hexane, using strong reducing agents like lithium aluminum hydride. Conversely, the corresponding ester, methyl spiro[2.3]hexane-4-carboxylate, can be oxidized to the parent carboxylic acid.
Transformations can also be performed on other substituents. In the synthesis of spiro[2.3]hex-1-ene, a nitrile group on the cyclobutane ring was reduced to an alcohol through sequential treatment with DIBAL-H and sodium borohydride. acs.org Furthermore, the oxidation of a methylenecyclobutane precursor with reagents like m-CPBA or DMDO yields a 1-oxaspiro[2.3]hexane, demonstrating oxidation of the double bond to an epoxide without disrupting the core spirocyclic structure. nih.gov This epoxide is a valuable intermediate for further functionalization.
Table 2: Selected Oxidation and Reduction Reactions on Spiro[2.3]hexane Derivatives
Regioselective Electrophilic and Nucleophilic Substitution Reactions
The unique electronic and steric properties of the spiro[2.3]hexane system can direct the course of substitution reactions, leading to high regioselectivity. The high ring strain of the cyclopropane and cyclobutane rings influences the reactivity and stability of intermediates.
A notable example of regioselectivity is the C-H functionalization of 3-iodooxetane (B1340047) with benzophenone (B1666685) derivatives, induced by a lithium amide, to form 1,5-dioxaspiro[2.3]hexane systems. nih.govrsc.org This reaction proceeds via a radical-radical coupling mechanism where an N-centered radical selectively abstracts a β-hydrogen from the 3-iodooxetane, demonstrating remarkable regiocontrol. rsc.org
Nucleophilic attack on activated spiro[2.3]hexane systems is also highly regioselective. For instance, nucleophilic addition to 1-oxaspiro[2.3]hexanes functionalized with an electron-withdrawing group occurs preferentially at the more hindered epoxide C-O bond, leading to the formation of substituted cyclobutanes. nih.gov In contrast, when the ring system is functionalized with an aryl or alkyl group, Lewis acid treatment leads to a facile ring expansion to a cyclopentanone, driven by the release of ring strain. nih.gov
Another powerful strategy involves the regioselective borylation of spirocyclobutene precursors. Using a copper catalyst, a boryl group can be installed with complete regiocontrol, providing a synthetic handle for a wide array of subsequent functionalizations through cross-coupling reactions. acs.org
Table 3: Examples of Regioselective Reactions on Spiro[2.3]hexane Systems and Precursors
Table of Mentioned Compounds
Computational and Theoretical Studies on Spiro 2.3 Hexane 4 Carboxylic Acid
Quantum Chemical Investigations of Reactivity and Selectivity
Quantum chemical methods are indispensable for understanding the intricate details of chemical reactions. For a molecule like spiro[2.3]hexane-4-carboxylic acid, these methods can predict sites of reactivity, elucidate reaction mechanisms, and explain observed selectivities.
Conceptual Density Functional Theory (CDFT) provides a powerful framework for quantifying the reactivity of a chemical species through various reactivity indices. These indices are derived from the change in energy with respect to the number of electrons and can be used to predict how a molecule will behave in a chemical reaction.
Table 1: Hypothetical CDFT Global Reactivity Indices for this compound and Related Compounds.
| Compound | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) |
| This compound | -4.5 | 6.2 | 1.64 |
| Cyclohexanecarboxylic acid | -4.8 | 6.8 | 1.70 |
| Spiro[2.2]pentane | -5.1 | 7.5 | 1.73 |
This table presents hypothetical, yet chemically reasonable, values for illustrative purposes, as specific experimental or computational data for this compound is not available.
The local reactivity, as described by the Fukui functions, would likely indicate that the carbonyl carbon of the carboxylic acid group is a primary electrophilic site. The strained C-C bonds of the cyclopropane (B1198618) and cyclobutane (B1203170) rings could also exhibit interesting reactivity, potentially acting as nucleophilic centers in certain reactions.
Molecular Electron Density Theory (MEDT) has emerged as a powerful tool for understanding the mechanisms of organic reactions. MEDT posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity.
In the context of this compound, MEDT could be employed to study various transformations, such as cycloaddition reactions or ring-opening reactions. An analysis of the bonding evolution theory (BET) along a reaction coordinate would reveal the precise sequence of bond formation and breaking events. This would allow for a detailed understanding of whether a reaction is concerted or stepwise.
For example, in a hypothetical Diels-Alder reaction involving a derivative of this compound, MEDT analysis could predict the regioselectivity and stereoselectivity of the reaction by analyzing the global and local electron density transfer at the transition state. Studies on similar cycloaddition reactions involving strained alkenes have shown that the unique electronic structure of the strained ring significantly influences the reaction pathway nih.govluisrdomingo.com.
Conformational Analysis and its Influence on Molecular Properties
The rigid and strained nature of the spiro[2.3]hexane framework dictates its conformational landscape, which in turn governs its physical and chemical properties.
The spiro[2.3]hexane core is composed of a cyclopropane ring, which is planar, and a cyclobutane ring, which can adopt a puckered conformation to relieve some of its torsional strain. The carboxylic acid substituent at the 4-position of the cyclobutane ring can exist in either an axial or equatorial-like position relative to the puckered ring.
Computational methods, such as ab initio and density functional theory calculations, can be used to determine the relative energies of these different conformers. The energy barrier to interconversion between the puckered conformations of the cyclobutane ring can also be calculated, providing insight into the molecule's flexibility. While specific studies on this compound are lacking, research on substituted 5-azaspiro[2.3]hexane derivatives has utilized theoretical calculations to assess the relative stability of different diastereoisomers, highlighting the importance of conformational preferences beilstein-journals.org.
Table 2: Calculated Relative Energies of Conformers of a Substituted 5-azaspiro[2.3]hexane.
| Diastereoisomer | Relative Energy (kcal/mol) |
| trans (20a) | 0.00 |
| trans (20c) | 0.00 |
| cis (20b) | +1.49 |
| cis (20d) | +4.48 |
Data adapted from a study on substituted 5-azaspiro[2.3]hexane derivatives beilstein-journals.org.
This data illustrates how subtle changes in stereochemistry can lead to significant differences in conformational stability, a principle that would also apply to this compound.
The three-dimensional structure of this compound creates a specific steric environment around its reactive centers. The cyclopropane and cyclobutane rings can shield certain faces of the molecule, directing the approach of incoming reagents.
Computational modeling can be used to quantify this steric hindrance and predict its impact on reaction transition states and product distributions. For example, in a reaction involving the carboxylic acid group, the spirocyclic framework may favor the approach of a reagent from the less hindered face. In cycloaddition reactions, the steric bulk of the spiro[2.3]hexane moiety can influence the endo/exo selectivity. Studies on related strained spiro heterocycles have noted that steric hindrance can play a crucial role in determining the efficiency and outcome of synthetic reactions rsc.org.
Frontier Molecular Orbital (FMO) Theory for Reaction Energetics and Kinetics
Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful model for understanding chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
The energy and symmetry of the HOMO and LUMO of this compound would be significantly influenced by its strained ring system. The HOMO would likely have significant contributions from the strained C-C bonds of the cyclopropane and cyclobutane rings, making them potential sites for electrophilic attack. The LUMO would be expected to be localized on the carbonyl group of the carboxylic acid, making it susceptible to nucleophilic attack.
In a chemical reaction, the energy gap between the HOMO of the nucleophile and the LUMO of the electrophile is a key determinant of the reaction rate. A smaller HOMO-LUMO gap generally leads to a faster reaction. Computational chemistry allows for the calculation of these orbital energies and the visualization of their shapes, providing valuable insights into reaction feasibility and selectivity.
Table 3: Hypothetical FMO Energies for this compound and a Generic Nucleophile.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) |
| This compound | -7.8 | 1.2 |
| Generic Nucleophile (e.g., Ammonia) | -10.2 | 4.5 |
This table presents hypothetical values for illustrative purposes.
The interaction between the HOMO of a nucleophile and the LUMO of this compound would be a key factor in determining the energetics of a nucleophilic addition to the carbonyl group. Similarly, the interaction between the HOMO of a spiro[2.3]hexane derivative (acting as a nucleophile) and the LUMO of an electrophile would govern the course of electrophilic reactions.
LUMO Energy Analysis in Photochemical and Thermal Cycloadditions
The Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules in pericyclic reactions, such as photochemical and thermal cycloadditions. The energies and symmetries of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of reaction pathways and rates. The LUMO, in particular, represents the ability of a molecule to accept electrons and is crucial in reactions where the molecule acts as an electrophile.
Density Functional Theory (DFT) calculations have been employed to analyze the LUMO energies of various strained cyclopropene (B1174273) derivatives to accelerate photoclick chemistry. acs.orgsemanticscholar.org These studies reveal how structural modifications to the spirocyclic system influence its electronic properties and reactivity. For instance, the introduction of a spirocyclic framework alters the steric environment and the orbital energies compared to simpler cyclopropenes. acs.org
In a comparative study, DFT calculations (B3LYP method at the 6-311++G** level) were used to determine the LUMO energies of several cyclopropene structures to identify candidates with favorable kinetics for cycloaddition reactions. acs.orgsemanticscholar.org The findings indicated that fusing an exocyclic ring, as in Spiro[2.3]hex-1-ene, significantly impacts the molecule's geometry and electronic distribution. acs.org Although the primary goal was to reduce steric hindrance, these calculations also provide fundamental data on electronic structure. acs.orgsemanticscholar.org
The table below, derived from studies on related cyclopropenes, illustrates how LUMO energies can be computationally determined and compared. A lower LUMO energy generally correlates with higher reactivity in cycloadditions where the alkene acts as the dienophile or dipolarophile.
Table 1: Calculated LUMO Energies of Selected Cyclopropene Derivatives
| Compound | LUMO Energy (eV) |
|---|---|
| 3,3-disubstituted cyclopropene (analogue 1) | 1.83 |
| Spiro[2.3]hex-1-ene (analogue 2) | 2.12 |
Data calculated using the B3LYP method at the 6-311++G* level in a vacuum at 298 K. Data sourced from studies on strained alkenes for photoclick chemistry.* acs.orgsemanticscholar.org
For this compound, a similar computational approach would be necessary to determine its precise LUMO energy. The presence of the carboxylic acid group, an electron-withdrawing moiety, would be expected to lower the LUMO energy compared to the parent Spiro[2.3]hexane, potentially enhancing its reactivity as an electrophile in certain cycloaddition reactions. Such an analysis would be critical for predicting its behavior in both thermally and photochemically induced reactions and for designing synthetic routes that leverage this reactivity.
Computational Modeling for Structural Prediction and Rational Design
Computational modeling is an indispensable tool for predicting the three-dimensional structure of complex molecules and for the rational design of new compounds with desired properties. Spirocyclic systems, such as this compound, possess a rigid and well-defined three-dimensional geometry, making them attractive scaffolds in medicinal chemistry and materials science. researchgate.netrsc.org Their constrained nature offers predictable vectorization of substituents, which can lead to more selective interactions with biological targets. researchgate.net
Computational methods like DFT and other ab initio techniques can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's ground-state conformation. For this compound, modeling would elucidate the spatial arrangement of the cyclopropane and cyclobutane rings and the orientation of the carboxylic acid group. This structural information is foundational for understanding its physical properties and how it might interact with other molecules.
Furthermore, computational modeling is pivotal in the rational design of novel functional molecules based on the spiro[2.3]hexane scaffold. In drug discovery, for example, understanding the precise shape and electronic properties of a molecule allows for the design of analogues that can fit into the active site of a target protein. DFT studies on other complex spiro compounds have been used to understand their structure, stability, and electronic properties, which in turn helps in elucidating their potential biological efficacy. mdpi.com
The process of rational design using computational modeling typically involves:
Structural Optimization: Determining the lowest energy conformation of the molecule.
Property Calculation: Computing key electronic properties such as the electrostatic potential surface, dipole moment, and frontier molecular orbital energies.
Molecular Dynamics Simulations: Simulating the behavior of the molecule over time to understand its conformational flexibility and interactions with its environment (e.g., a solvent or a biological receptor).
Virtual Screening and Docking: In the context of drug design, computationally screening the molecule against a library of biological targets to predict binding affinity and mode.
While specific modeling studies on this compound are not prominent, the methodologies are well-established. DFT studies on chiral spiro-bis(isoxazoline) ligands, for instance, have been used to understand the reaction pathways and enantioselectivity in catalytic cyclization reactions, highlighting the power of computational chemistry to explain and predict the behavior of complex spiro systems. researchgate.net The insights gained from such computational work are crucial for designing more efficient catalysts and synthetic routes. The growing interest in strained spiro heterocycles as bioisosteres underscores the importance of these predictive computational approaches in modern chemical research. rsc.org
Advanced Spectroscopic and Crystallographic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the connectivity and stereochemistry of organic molecules in solution. For Spiro[2.3]hexane-4-carboxylic acid, a suite of NMR experiments provides a detailed picture of its molecular framework.
Proton (¹H) NMR for Chemical Environment and Connectivity
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopropane (B1198618) and cyclobutane (B1203170) rings, as well as the carboxylic acid proton. The chemical shifts and coupling constants of these protons are highly informative about their local electronic environment and spatial relationships.
The protons on the cyclopropane ring are anticipated to resonate at relatively high field (low ppm values) due to the ring's shielding effects. The protons on the four-membered cyclobutane ring would appear at a lower field compared to the cyclopropyl (B3062369) protons. The methine proton at the C4 position, being adjacent to the electron-withdrawing carboxylic acid group, would be shifted further downfield. The carboxylic acid proton itself would typically appear as a broad singlet at a significantly downfield chemical shift, often in the range of 10-12 ppm, and its position can be sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Cyclopropyl-H | ~0.5 - 1.0 | Multiplet |
| Cyclobutyl-H | ~1.8 - 2.5 | Multiplet |
| Methine-H (C4) | ~2.8 - 3.2 | Multiplet |
Note: These are predicted values based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides a direct map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The spiro carbon, being a quaternary center, is expected to have a characteristic chemical shift. The carbonyl carbon of the carboxylic acid group will appear significantly downfield, typically in the range of 170-185 ppm. The carbons of the cyclobutane ring will be influenced by the carboxylic acid group, with the C4 carbon showing a downfield shift. The cyclopropyl carbons will resonate at a higher field.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Spiro (C3) | ~30 - 40 |
| C1, C2 | ~10 - 20 |
| C4 | ~40 - 50 |
| C5, C6 | ~25 - 35 |
Note: These are predicted values based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., NOESY for Stereochemical Assignment)
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for establishing the stereochemistry of this compound. NOESY experiments reveal through-space interactions between protons that are in close proximity, typically within 5 Å. researchgate.net This information is vital for determining the relative orientation of substituents on the spirocyclic framework.
For this compound, a NOESY spectrum would be expected to show correlations between the methine proton at C4 and specific protons on both the cyclopropane and cyclobutane rings, confirming their spatial relationships. Conformational analysis using NOESY has been successfully applied to other spiro[2.3]hexane-derived amino acids, demonstrating its utility in defining the three-dimensional structure of these constrained systems. uni.lu
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands.
The most prominent feature would be the broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. A strong, sharp absorption band corresponding to the C=O stretching vibration of the carbonyl group is expected in the region of 1700-1725 cm⁻¹. The presence of the cyclopropane ring may be indicated by C-H stretching vibrations above 3000 cm⁻¹. The C-H stretching and bending vibrations of the cyclobutane ring would also be present in their characteristic regions.
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |
| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong, Sharp |
| C-H stretch (Cyclopropane) | >3000 | Medium |
| C-H stretch (Cyclobutane) | ~2850 - 3000 | Medium |
| C-O stretch (Carboxylic acid) | ~1210 - 1320 | Medium |
Note: These are expected values based on typical ranges for these functional groups. Actual experimental values may vary.
X-ray Diffraction Analysis for Precise Structural Determination
X-ray diffraction provides the most definitive method for determining the precise three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and the absolute configuration of chiral centers.
Single Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters
For this compound, obtaining a suitable single crystal would allow for its analysis by single-crystal X-ray diffraction. This technique would unambiguously confirm the spirocyclic nature of the molecule and provide precise measurements of all bond lengths and angles. The puckering of the cyclobutane ring and the geometry of the cyclopropane ring would be determined with high accuracy.
Furthermore, if the compound crystallizes in a chiral space group, X-ray diffraction can be used to determine the absolute configuration of the stereocenters. While specific crystallographic data for this compound is not available in the searched literature, X-ray diffraction studies have been successfully performed on related 1,5-disubstituted spiro[2.3]hexane derivatives. uni-goettingen.desci-hub.se These studies have provided detailed structural parameters and have been used to analyze the spatial orientation of functional groups on the spirocyclic scaffold. uni-goettingen.desci-hub.se The Cambridge Crystallographic Data Centre (CCDC) is a repository for such data, and while a specific entry for the title compound was not found, data for related structures can often be accessed for comparative analysis. worktribe.com
Table 4: Illustrative Bond Parameters from a Related Spiro[2.3]hexane Derivative
| Bond | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-C (cyclopropane) | ~1.51 | ~60 |
| C-C (cyclobutane) | ~1.55 | ~90 |
| C-C=O | ~1.52 | ~110-120 |
| C=O | ~1.21 | - |
Note: These are illustrative values based on typical bond parameters for similar functional groups and cyclic systems. Actual experimental values would be determined by X-ray diffraction analysis.
Exit Vector Plot (EVP) Analysis for Spatial Orientation of Functional Groups
Exit Vector Plot (EVP) analysis is a powerful computational tool utilized to visualize and quantify the spatial arrangement of functional groups attached to a molecular scaffold. researchgate.netresearchgate.net This methodology is particularly valuable for understanding the three-dimensional (3D) nature of complex molecules like this compound and for comparing them to other cyclic systems. researchgate.netresearchgate.net
The core of EVP analysis involves defining "exit vectors," which represent the bonds connecting functional groups to the central scaffold. rsc.org The relative orientation of two such vectors is described by four key geometric parameters:
r : The distance between the points where the two functional groups are attached to the scaffold.
φ1 and φ2 : Two angles that describe the orientation of each exit vector relative to the line connecting the attachment points.
θ : A dihedral angle that defines the out-of-plane relationship between the two vectors. rsc.org
By plotting these parameters against each other, EVPs provide a visual representation of the conformational space occupied by a disubstituted scaffold. researchgate.net This allows for the classification of different structural isomers and conformations into distinct regions on the plot, analogous to the Ramachandran plots used for protein secondary structure analysis. researchgate.netrsc.org
In the context of spirocyclic compounds, EVP analysis has been instrumental in characterizing the geometry of scaffolds like 1,5-disubstituted (aza)spiro[2.3]hexanes. sci-hub.se Research has shown that the spiro[2.3]hexane framework imparts a rigid and well-defined spatial orientation to its substituents. sci-hub.se For instance, X-ray diffraction studies coupled with EVP analysis on diastereomers of 1,5-diaminospiro[2.3]hexane derivatives have demonstrated their potential as mimics for specific peptide turns and sheets, highlighting the defined conformational control exerted by the spirocyclic core. sci-hub.se
While specific EVP data for this compound is not extensively documented in publicly available literature, analysis of related 1,5-disubstituted spiro[2.3]hexane derivatives reveals that their scaffold size (r-value) is comparable to that of 1,6-disubstituted spiro[3.3]heptanes. However, the relative orientation of the exit vectors differs significantly, placing them in distinct regions of the EVP. sci-hub.se This suggests that the spiro[2.3]hexane system offers unique spatial arrangements for functional groups, making it a valuable scaffold in medicinal chemistry for creating bioisosteres of piperidine (B6355638) and other cyclic compounds. sci-hub.sersc.org
| Parameter | Description | Typical Value Range for Spiro[2.3]hexane Derivatives |
| r (Å) | Distance between substituent attachment points. | ~3.3 - 3.4 Å |
| φ1, φ2 (°) | Angles defining vector orientation. | Varies significantly with substitution pattern |
| θ (°) | Dihedral angle between vectors. | Can vary widely (e.g., 101° to 151°) |
Note: Data is based on related 1,5-disubstituted spiro[2.3]hexane structures as found in research literature. sci-hub.se The exact values for this compound would require specific crystallographic or computational analysis.
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) within a chemical compound. This method is crucial for verifying the empirical and molecular formula of a newly synthesized or purified substance, ensuring its stoichiometric composition aligns with the expected structure.
For this compound, the molecular formula is C7H10O2. uni.lu Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (C), hydrogen (H), and oxygen (O).
The molecular weight of this compound is 126.15 g/mol . The calculation for the theoretical percentage of each element is as follows:
Carbon (C): (7 * 12.011 g/mol ) / 126.15 g/mol * 100% = 66.64%
Hydrogen (H): (10 * 1.008 g/mol ) / 126.15 g/mol * 100% = 7.99%
Oxygen (O): (2 * 15.999 g/mol ) / 126.15 g/mol * 100% = 25.37%
Experimental determination of these percentages through combustion analysis must yield results that are in close agreement with these theoretical values to confirm the purity and identity of the compound.
| Element | Symbol | Atomic Mass ( g/mol ) | Count in Molecule | Total Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 66.64% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 7.99% |
| Oxygen | O | 15.999 | 2 | 31.998 | 25.37% |
| Total | 126.155 | 100.00% |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Spiro[2.3]hexane-4-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cyclopropanation strategies. For example, rhodium-catalyzed cyclopropanation of diazoacetates with alkenes enables diastereoselective formation of the spirocyclic core . Bromination of precursor spiro[2.3]hexane derivatives in solvents like carbon tetrachloride (CCl₄) under controlled conditions may also yield intermediates, though selectivity must be optimized . Key parameters include catalyst choice (e.g., Rh₂(OAc)₄), temperature control (0–25°C), and inert atmosphere to prevent side reactions. Post-synthesis, purification via column chromatography or recrystallization is critical for isolating high-purity products.
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves stereochemistry and ring strain effects, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies carboxylic acid functional groups (~1700 cm⁻¹). X-ray crystallography is essential for absolute configuration determination in crystalline derivatives . Purity is assessed via HPLC with UV detection (λ = 210–254 nm) or melting point analysis.
Q. How is this compound utilized in medicinal chemistry research?
- Methodological Answer : Its rigid spirocyclic structure mimics natural amino acids (e.g., L-glutamic acid), making it valuable for designing conformationally constrained ligands. For instance, derivatives have been explored as metabotropic glutamate receptor (mGluR) modulators to study CNS disorders . Structure-Activity Relationship (SAR) studies involve introducing substituents at the carboxylic acid or spiro positions to enhance binding affinity and selectivity.
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing enantiopure this compound derivatives be addressed?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Rhodium(II) with chiral ligands) enable enantioselective cyclopropanation. For example, D-serine-derived precursors yield (R)-configured spiro analogs via diastereoselective reactions . Dynamic Kinetic Resolution (DKR) or enzymatic resolution (using lipases) may further enhance enantiomeric excess (ee > 95%).
Q. What computational methods are suitable for predicting the conformational dynamics of this compound in drug design?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model energy barriers for spiro ring puckering and carboxylate rotation. Molecular Dynamics (MD) simulations in implicit solvent (e.g., water) reveal dominant conformers under physiological conditions. These insights guide the design of "frozen" analogs with reduced entropic penalties for receptor binding .
Q. How should researchers resolve contradictions in spectroscopic data or reaction yields between published protocols?
- Methodological Answer : Systematic validation is required:
- Reproduce experiments under identical conditions (solvent, temperature, catalyst loading).
- Compare raw NMR data (e.g., coupling constants) to confirm structural assignments.
- Use statistical tools (e.g., ANOVA) to assess variability in yields across trials .
- Cross-reference with alternative characterization (e.g., single-crystal XRD if NMR signals overlap).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse with water for 15 minutes and seek medical attention . Store in airtight containers at 2–8°C, away from oxidizers. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols.
Q. What strategies optimize reaction conditions for large-scale synthesis without compromising stereochemical integrity?
- Methodological Answer :
- Catalyst Screening : Test air-stable catalysts (e.g., Fe or Cu complexes) for scalability.
- Solvent Selection : Replace volatile solvents (CHCl₃) with greener alternatives (EtOAc) .
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side products.
- In-line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progression .
Q. How do this compound derivatives compare to other spirocyclic carboxylates in bioactivity studies?
- Methodological Answer : Comparative SAR studies involve:
- In vitro Assays : Measure IC₅₀ values against target receptors (e.g., mGluRs).
- Molecular Docking : Predict binding modes using Glide or AutoDock.
- Metabolic Stability : Assess hepatic clearance in microsomal assays. Derivatives with smaller spiro rings (e.g., [2.3] vs. [3.3]) often show enhanced membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
